molecular formula C13H23NO4 B2356073 tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate CAS No. 2138038-56-7

tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate

Cat. No. B2356073
CAS RN: 2138038-56-7
M. Wt: 257.33
InChI Key: HMHYBCRJLNPUMK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-8-10(15)13(9)4-6-17-7-5-13/h9-10,15H,4-8H2,1-3H3,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius . More detailed physical and chemical properties (such as solubility, melting point, boiling point, etc.) are not available in the retrieved data.

Scientific Research Applications

Photoredox-Catalyzed Cascade Reactions Photoredox catalysis using tert-butyl carbamates has been applied in the amination of o-hydroxyarylenaminones. This approach enables the synthesis of 3-aminochromones under mild conditions, which can be further transformed into amino pyrimidines, demonstrating the versatility of this photocatalyzed protocol in synthesizing complex structures (Wang et al., 2022).

Synthesis of Hexahydroindolinones tert-Butyl carbamates have been utilized in the preparation and Diels‐Alder reaction of 2‐Amido Substituted Furans. This process highlights the role of tert-butyl carbamates in the synthesis of complex organic compounds, particularly in the field of organic syntheses (Padwa et al., 2003).

Synthesis of Natural Product Intermediates The synthesis of (R)-tert-butyl carbamate intermediates, important in the production of natural products like jaspine B with cytotoxic activity against human carcinoma cell lines, illustrates the significance of tert-butyl carbamates in medicinal chemistry and drug synthesis (Tang et al., 2014).

Olfactory Applications In the field of fragrance chemistry, tert-butyl carbamates are employed in the synthesis of compounds with specific olfactory properties. These compounds, such as 2-tert-butyl-5-methyl-2,5-dihydrofurans, demonstrate the applicability of tert-butyl carbamates in creating substances with desirable scent profiles (Kraft et al., 2005).

Enantioselective Synthesis tert-Butyl carbamates play a crucial role in the enantioselective synthesis of carbocyclic analogues of nucleotides, exemplifying their importance in the synthesis of biologically significant molecules (Ober et al., 2004).

Preparation of Novel Compounds The synthesis of tert-butyl carbamates has been employed in the preparation of complex compounds like 2-azaspiro[3.3]heptane-2-carboxylates, showcasing their utility in exploring novel chemical spaces and compound synthesis (Meyers et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-8-10(15)13(9)4-6-17-7-5-13/h9-10,15H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHYBCRJLNPUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C12CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate

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